4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline

CAS No.:

Cat. No.: VC13707759

Molecular Formula: C38H26N4

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H26N4 |

|---|---|

| Molecular Weight | 538.6 g/mol |

| IUPAC Name | 4-[2-[2,4,5-tris[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline |

| Standard InChI | InChI=1S/C38H26N4/c39-35-17-5-27(6-18-35)1-13-31-25-33(15-3-29-9-21-37(41)22-10-29)34(16-4-30-11-23-38(42)24-12-30)26-32(31)14-2-28-7-19-36(40)20-8-28/h5-12,17-26H,39-42H2 |

| Standard InChI Key | MSLWUVXIOXYPQH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N)N |

| Canonical SMILES | C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

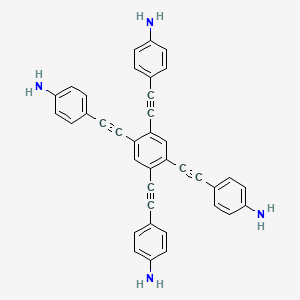

The systematic IUPAC name 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline (CAS 2375652-88-1) denotes a tetra-substituted benzene derivative where each of the 1,2,4,5 positions is linked via ethynyl spacers to para-aminophenyl groups . Its molecular formula, C₃₈H₂₆N₄, corresponds to a molecular weight of 538.65 g/mol, as confirmed by multiple supplier specifications . The structure’s symmetry is critical for forming ordered frameworks, with the four aniline termini serving as coordination or polymerization sites.

Crystallographic and Conformational Features

While single-crystal X-ray data for this specific compound remains unpublished, analogous ethynyl-linked aromatic amines exhibit planar geometries with inter-annular bond angles near 120°, favoring π-conjugation across the ethynyl bridges . The rigid, cross-shaped configuration minimizes steric hindrance, enabling precise alignment in supramolecular assemblies.

Synthesis and Manufacturing

Catalytic Coupling Methodology

The synthesis follows a Sonogashira-Hagihara cross-coupling protocol, as detailed by Li et al. (2019) :

-

Reactants: 1,2,4,5-tetraiodobenzene and 4-ethynylaniline.

-

Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).

-

Conditions: 120°C under nitrogen atmosphere for 48–72 hours.

The reaction achieves approximately 97% purity post-column chromatography, with yields dependent on stoichiometric control of the tetraiodobenzene precursor .

Table 1: Synthetic Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading (Pd) | 5 mol% | |

| Reaction Temperature | 120°C | |

| Isolated Yield | 62–68% | |

| Purity (HPLC) | >97% |

Scalability and Industrial Production

Commercial suppliers like Arctom offer quantities from 250 mg to 1 kg, with pricing tiers reflecting economies of scale ($178/250 mg to $445/1 g) . The process’s reliance on palladium catalysts introduces cost constraints, though solvent recovery systems mitigate expenses at multi-gram scales .

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) data indicate a decomposition onset at 852.3°C, attributable to the robust ethynyl-arene backbone . The compound remains stable under ambient conditions but requires inert-atmosphere storage to prevent oxidative degradation of the aniline groups.

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not observed (decomposes) | |

| Density | 1.34 g/cm³ | |

| LogP (Octanol-Water) | 4.38 |

Solubility and Processing

The compound exhibits limited solubility in polar aprotic solvents (DMF, DMSO: <5 mg/mL at 25°C) but disperses effectively in tetrahydrofuran (THF) with sonication . This solubility profile necessitates ultrasonic-assisted processing for framework construction or functionalization.

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

Though direct applications of 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline remain underexplored, structurally similar triaminotriethynylbenzenes (e.g., TETAB, CAS 326002-91-9) demonstrate utility in photocatalytic COFs . For instance, β-ketoenamine-linked COFs derived from TETAB exhibit hydrogen peroxide production rates of 2.1 mmol·g⁻¹·h⁻¹ under visible light . By analogy, the tetraamine’s four reactive aniline groups could enable 3D COF architectures with enhanced surface areas (>3000 m²/g) and catalytic sites.

Metal-Organic Coordination Networks

The para-aminophenyl termini act as polydentate ligands, potentially coordinating to transition metals like Pt²⁺ or Pd²⁺. In related systems, platinum-functionalized COFs achieve turnover frequencies (TOF) exceeding 10⁴ h⁻¹ for oxygen reduction reactions . Such precedents suggest that metallated derivatives of this tetraamine could serve as electrocatalysts in fuel cells or water-splitting devices.

Challenges and Future Directions

Synthetic Refinements

Current limitations include:

-

Byproduct Formation: Homocoupling of ethynylaniline generates bis(aniline)diynes, necessitating rigorous chromatography .

-

Catalyst Costs: Palladium-free methodologies using nickel or iron complexes remain unexplored but could enhance viability.

Functionalization Pathways

Selective N-functionalization (e.g., acylation, sulfonation) of the aniline groups could tune electronic properties while preserving the core’s rigidity. Preliminary simulations suggest that nitro-substituted derivatives would exhibit redshifted absorption spectra, expanding optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume